6-Chloro-5-iodopyridin-2-amine
Overview
Description
6-Chloro-5-iodopyridin-2-amine is a chemical compound with the empirical formula C5H4ClIN2 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with a chlorine atom and an iodine atom, and one of the nitrogen atoms is substituted with an amine group (-NH2) .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 254.46 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Aminations and Rearrangements
6-Chloro-5-iodopyridin-2-amine is involved in various amination reactions. For instance, Pieterse and Hertog (2010) explored rearrangements during aminations of halopyridines, which can be linked to similar reactions in this compound. They found that aminations of halopyridines involve rearrangements via ethoxy derivatives and abnormal rearrangements, suggesting complex reaction pathways (Pieterse & Hertog, 2010).
Palladium-Catalyzed Aminations
Regioselective palladium-catalyzed aminations are also significant in the context of this compound. Maes et al. (2002) achieved excellent yields and good selectivity in palladium-catalyzed aminations with anilines on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (Maes et al., 2002).
Synthesis of Functionalized Compounds
The compound is used in the synthesis of various functionalized compounds. For instance, Johansson (2006) demonstrated the palladium-catalyzed amination of chloro-terpyridine for preparing amine-containing ruthenium(II) complexes (Johansson, 2006). Additionally, Kuethe, Wong, and Davies (2004) synthesized disubstituted imidazo[4,5-b]pyridin-2-ones, showing the versatility of this compound in creating complex heterocyclic structures (Kuethe et al., 2004).
Synthesis of Tetracyclic Azaheteroaromatic Cores
In a study by Rauws et al. (2010), this compound was used in the synthesis of new tetracyclic azaheteroaromatic cores via amination. This demonstrates its role in the formation of complex molecular structures (Rauws et al., 2010).
Safety and Hazards
6-Chloro-5-iodopyridin-2-amine is classified as an acute toxic (Category 3) and non-combustible substance . It has a hazard statement of H301, which means it is toxic if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
6-chloro-5-iodopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQCXIAUNZHCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743740 | |
Record name | 6-Chloro-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221398-11-3 | |
Record name | 6-Chloro-5-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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